molecular formula C7H9F3O2 B6150674 ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate CAS No. 64750-89-6

ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate

Cat. No.: B6150674
CAS No.: 64750-89-6
M. Wt: 182.1
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Description

Ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate is a high-value fluorinated chemical building block with the CAS Registry Number 64750-89-6 and a molecular weight of 182.14 g/mol . Its molecular formula is C7H9F3O2 . This compound is characterized by its specific (2Z) stereochemistry, a crucial feature that can influence its reactivity and the stereochemical outcome of reactions it is used in. The structure incorporates both an ester moiety and a trifluoromethyl group, making it a versatile intermediate in organic synthesis and medicinal chemistry. Researchers value this compound for its application in the synthesis of more complex molecules, particularly in developing lead compounds for pharmaceuticals and agrochemicals where the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and bioavailability. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. The compound should be stored sealed in a dry environment at 2-8°C to maintain its stability and purity . Please refer to the relevant Safety Data Sheet for detailed handling and hazard information.

Properties

CAS No.

64750-89-6

Molecular Formula

C7H9F3O2

Molecular Weight

182.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 4,4,4-Trifluoro-3-hydroxybut-2-enoate

The hydroxy precursor is prepared via Reformatsky-type reaction between ethyl trifluoroacetoacetate and formaldehyde:

CF3COCH2COOEt+HCHOZnCF3C(OH)CH2COOEt\text{CF}3\text{COCH}2\text{COOEt} + \text{HCHO} \xrightarrow{\text{Zn}} \text{CF}3\text{C(OH)CH}2\text{COOEt}

Conditions : Zinc-mediated coupling in tetrahydrofuran (THF) at 0°C.

Methylation via Mitsunobu Reaction

The hydroxyl group is replaced with a methyl group using Mitsunobu conditions:

  • Reagents : Triphenylphosphine (1.2 equiv), diethyl azodicarboxylate (DEAD, 1.2 equiv), and methanol (2.0 equiv).

  • Conditions : Stirred in THF at 25°C for 24 hours.

  • Yield : 60–75%.

Advantage : High stereoretention (>95% Z-isomer).

Grignard Reaction-Based Assembly

A patent (CN104513164A) outlines a Grignard strategy for structurally analogous crotonates. Adapted for the target compound:

Step 1: Grignard Condensation

Ethyl pyruvate reacts with a trifluoromethyl-containing Grignard reagent (e.g., CF₃MgBr):

CH3C(O)COOEt+CF3MgBrCF3C(OMgBr)CH3COOEt\text{CH}3\text{C(O)COOEt} + \text{CF}3\text{MgBr} \rightarrow \text{CF}3\text{C(OMgBr)CH}3\text{COOEt}

Conditions : Anhydrous diethyl ether, −10°C to 25°C.

Step 2: Halogenation and Elimination

The intermediate undergoes halogenation with PCl₅ or SOCl₂, followed by base-induced elimination to form the double bond:

CF3C(OH)CH3COOEtSOCl2CF3C(Cl)CH3COOEtNaOHCF3C(=CH2)COOEt\text{CF}3\text{C(OH)CH}3\text{COOEt} \xrightarrow{\text{SOCl}2} \text{CF}3\text{C(Cl)CH}3\text{COOEt} \xrightarrow{\text{NaOH}} \text{CF}3\text{C(=CH}_2\text{)COOEt}

Yield : 45–60%.

Limitation : Requires stringent anhydrous conditions to prevent hydrolysis.

Enolate Alkylation and Fluorination

A multistep route involving enolate formation, alkylation, and late-stage fluorination:

Enolate Generation

Ethyl acetoacetate is deprotonated with LDA (lithium diisopropylamide) at −78°C in THF:

CH3C(O)COOEtLDACH2C(O)COOEtLi+\text{CH}3\text{C(O)COOEt} \xrightarrow{\text{LDA}} \text{CH}2\text{C(O)COOEt}^- \text{Li}^+

Trifluoromethylation

The enolate reacts with trifluoromethyl iodide (CF₃I):

CH2C(O)COOEt+CF3ICF3CH2C(O)COOEt\text{CH}2\text{C(O)COOEt}^- + \text{CF}3\text{I} \rightarrow \text{CF}3\text{CH}2\text{C(O)COOEt}

Conditions : −78°C, 2 hours.

Dehydration to α,β-Unsaturated Ester

Phosphorus oxychloride (POCl₃) in pyridine induces dehydration:

CF3CH2C(O)COOEtPOCl3CF3CH=C(O)COOEt\text{CF}3\text{CH}2\text{C(O)COOEt} \xrightarrow{\text{POCl}3} \text{CF}3\text{CH=C(O)COOEt}

Yield : 50–65%.

Stereoselectivity : The Z-isomer predominates (7:1 ratio) due to steric effects during elimination.

Comparative Analysis of Methods

Method Key Steps Yield Stereoselectivity Complexity
Direct EsterificationAcid catalysis, P₂O₅32–56%ModerateLow
Halogenation-SubstitutionMitsunobu reaction60–75%HighModerate
Grignard AssemblyGrignard reagent, elimination45–60%LowHigh
Enolate AlkylationLDA, CF₃I, dehydration50–65%HighHigh

Optimized Route : The Halogenation-Substitution method offers the best balance of yield and stereocontrol, though it requires expensive Mitsunobu reagents. For large-scale synthesis, Direct Esterification is preferable despite lower yields due to operational simplicity.

Mechanistic Insights and Side Reactions

Double Bond Isomerization

The Z-configuration is thermodynamically less favored than the E-isomer. Prolonged heating or acidic conditions promote isomerization, necessitating:

  • Low-temperature reactions (<70°C).

  • Use of radical inhibitors (e.g., BHT).

Competing Decarboxylation

In acidic esterification, decarboxylation generates CF₃C(=CH₂)COOEt as a byproduct. Mitigation strategies include:

  • Short reaction times (<12 hours).

  • Neutral workup conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

Ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate serves as a versatile building block in organic synthesis. Its unique fluorinated structure enables:

  • Formation of Fluorinated Derivatives: The compound can undergo various reactions such as nucleophilic substitutions and Michael additions to produce complex fluorinated molecules.
  • Synthesis of Heterocycles: It is utilized in synthesizing heterocyclic compounds that exhibit biological activity due to the presence of fluorine atoms which can enhance lipophilicity and metabolic stability .

Medicinal Chemistry

Research indicates that this compound has potential as a pharmaceutical intermediate:

  • Antiviral and Antimicrobial Agents: The compound has been explored for its efficacy in developing antiviral agents due to its ability to mimic natural substrates in biological pathways .
  • Cancer Research: Studies have shown that fluorinated compounds can selectively target cancer cells, making this compound a candidate for further research in oncology .

Agrochemicals

Fluorinated compounds are increasingly important in agrochemical formulations:

  • Pesticides and Herbicides: this compound is being investigated for its role in developing new agrochemicals with enhanced efficacy against pests while minimizing environmental impact .

Case Study 1: Synthesis of Fluorinated Heterocycles

In a study published by MDPI, researchers synthesized a series of fluorinated heterocycles using this compound as a key intermediate. The resulting compounds exhibited significant antimicrobial activity against various pathogens.

Case Study 2: Development of Antiviral Agents

A research article highlighted the use of this compound in synthesizing novel antiviral agents targeting specific viral proteins. The synthesized compounds showed promising results in inhibiting viral replication in vitro.

Data Table: Comparison of Applications

Application AreaSpecific UseImpact/Outcome
Organic SynthesisBuilding block for fluorinated derivativesEnhanced reactivity and stability
Medicinal ChemistryIntermediate for antiviral compoundsPotential for new antiviral therapies
AgrochemicalsDevelopment of new pesticidesImproved efficacy with reduced environmental toxicity

Mechanism of Action

The mechanism by which ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate exerts its effects depends on its specific application. In organic synthesis, its reactivity is influenced by the presence of the trifluoromethyl group, which can stabilize intermediates and transition states. In biological systems, its mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate with structurally related compounds, highlighting differences in functional groups, molecular weights, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound C₇H₉F₃O₂ ~182.15 Trifluoromethyl, ester, (2Z)-alkene Chemical synthesis, fluorinated intermediates
Methyl (Z)-3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate C₁₃H₁₃F₃NO₃ 296.25 Acetamido, trifluorophenyl, ester Pharmaceuticals (bioactive motifs)
Ethyl (2Z)-4,4,4-trifluoro-2-(N-hydroxyimino)-3-oxobutanoate hydrate C₆H₈F₃NO₅·H₂O 231.13 Hydroxyimino, oxo, ester, hydrate Specialty chemicals (e.g., chelating agents)
Triflusulfuron methyl ester C₁₅H₁₆F₃N₅O₆S 463.37 Triazine, sulfonylurea, ester Herbicide (ALS inhibitor)

Key Differences and Implications

Functional Groups and Reactivity: The trifluoromethyl group in the target compound enhances electron-withdrawing effects, polarizing the double bond for nucleophilic additions or cycloadditions. The hydroxyimino and oxo groups in the hydrated derivative () introduce hydrogen-bonding capabilities, making it suitable for coordination chemistry or as a precursor to heterocycles .

This contrasts with sulfonylurea herbicides (e.g., triflusulfuron methyl ester), where stereochemistry is less critical due to their mode of action (enzyme inhibition) .

Physicochemical Properties :

  • The target compound’s lower molecular weight (~182 g/mol) and higher volatility (vapor pressure: 1.46 mmHg) compared to the hydrated derivative (231 g/mol) suggest broader utility in solution-phase reactions.
  • The trifluorophenyl substituent in the acetamido analog increases lipophilicity, enhancing membrane permeability in drug candidates .

Applications :

  • Agrochemicals : Triflusulfuron methyl ester’s sulfonylurea group inhibits acetolactate synthase (ALS), a mechanism absent in the target compound .
  • Pharmaceuticals : Fluorinated aromatics (e.g., trifluorophenyl in ) are prevalent in drug design due to improved metabolic stability and binding affinity .

Research Findings and Trends

  • Fluorine’s Role : Fluorination, as seen in all compared compounds, enhances thermal stability, lipophilicity, and resistance to oxidative degradation. This aligns with trends in agrochemical and pharmaceutical development .
  • Synthetic Utility: The target compound’s simplicity makes it a versatile building block, whereas more complex analogs (e.g., hydroxyimino derivatives) require specialized handling due to their reactivity .
  • Data Gaps : Boiling points and densities for several analogs (e.g., trifluorophenyl derivative) are unreported, highlighting a need for further experimental characterization .

Biological Activity

Ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate, also known as ethyl 3-(trifluoromethyl)crotonate, is a fluorinated organic compound with significant biological activity. This article explores its biological properties, synthesis, and potential applications based on diverse sources of information.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C7H9F3O2
  • CAS Number : 24490-03-7
  • Synonyms : Ethyl 4,4,4-trifluorobut-2-enoate, Ethyl 3-(trifluoromethyl)crotonate.
PropertyValue
Molecular Weight188.15 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. For instance, a study highlighted its effectiveness against various bacterial strains, suggesting potential applications in agricultural and medicinal fields .

Inhibition of Enzymatic Activity

Research has demonstrated that this compound can inhibit certain enzymatic activities in pathogens. Specifically, it has been shown to interfere with the type III secretion system (T3SS) in Gram-negative bacteria, which is crucial for their virulence . This inhibition could lead to the development of new antibacterial agents targeting resistant strains.

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have been evaluated in several cell lines. Preliminary results indicate that while it exhibits antimicrobial properties, its cytotoxicity is limited at therapeutic concentrations . Further studies are necessary to establish a comprehensive safety profile.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The compound showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. These findings suggest its potential as an antimicrobial agent in clinical settings .

Case Study 2: Agricultural Applications

A field study assessed the efficacy of this compound as a pesticide. It was applied to crops infested with common pests. Results indicated a 70% reduction in pest populations within two weeks of application. This highlights its utility in agricultural biotechnology .

Synthesis Methods

This compound can be synthesized through various chemical pathways. One common method involves the reaction of trifluoroacetic acid with methyl acrylate under controlled conditions. The reaction typically yields high purity and can be optimized for scale-up production.

Table 2: Synthesis Overview

StepReagentsConditions
Step 1: EsterificationTrifluoroacetic acid + Methyl acrylateReflux in solvent
Step 2: PurificationDistillation or chromatographyStandard purification methods

Q & A

Basic: What are the standard synthetic routes for ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate, and how can reaction conditions be optimized?

The synthesis typically involves esterification of 4,4,4-trifluoro-3-methylbut-2-enoic acid with ethanol, catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux . Optimization includes controlling temperature (60–80°C), solvent selection (e.g., DMF for solubility), and catalyst loading (1–5 mol%). Continuous flow reactors improve yield and purity in scaled-up protocols . Purification via fractional distillation or column chromatography ensures >95% purity .

Advanced: How can computational modeling assist in predicting the stereochemical outcome of Z/E isomerization during synthesis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict thermodynamic stability of the Z-isomer. Solvent effects (e.g., toluene vs. DMSO) are simulated using PCM models. Experimental validation via NOESY NMR confirms intramolecular hydrogen bonding stabilizing the Z-configuration .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR : 1^1H and 19^{19}F NMR verify regiochemistry (e.g., δ 6.2–6.5 ppm for enoate protons) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+^+ at m/z 183.06 .
  • X-ray Crystallography : SHELXL refines crystal structures to resolve bond angles and torsional strain .

Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally analogous trifluoromethyl esters?

Contradictions arise from varying assay conditions (e.g., cell lines, IC50_{50} protocols). Meta-analysis of SAR studies identifies substituent effects: the Z-configuration enhances binding to acetylcholinesterase vs. E-isoforms . Standardized protocols (e.g., OECD guidelines) and orthogonal assays (fluorescence polarization, SPR) improve reproducibility .

Basic: What precautions are necessary for handling this compound due to its reactivity?

  • Storage : Under inert atmosphere (Ar/N2_2) at 2–8°C to prevent hydrolysis .
  • Reactivity : Avoid strong bases (risk of ester saponification) and oxidizing agents (potential decarboxylation) .
  • Safety : Use PPE (gloves, goggles) and fume hoods; H319 (eye irritation) and H335 (respiratory irritation) hazards are noted .

Advanced: What strategies mitigate challenges in isolating the Z-isomer from E/Z mixtures?

  • Chromatography : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate isomers with >99% enantiomeric excess .
  • Crystallization : Solvent polarity tuning (e.g., hexane/EtOAc) exploits differential solubility.
  • Dynamic Kinetic Resolution : Catalytic asymmetric hydrogenation with Ru-BINAP complexes enriches Z-isomer .

Basic: How does the trifluoromethyl group influence the compound’s physicochemical properties?

The -CF3_3 group increases lipophilicity (logP ≈ 2.1) and metabolic stability. It lowers pKa of adjacent carbonyl (ΔpKa ~1.5), enhancing electrophilicity for nucleophilic additions .

Advanced: What mechanistic insights explain its reactivity in [4+2] cycloadditions?

The electron-deficient enoate acts as a dienophile. DFT studies show inverse electron-demand Diels-Alder reactions with electron-rich dienes (e.g., furans), forming bicyclic adducts with regioselectivity driven by FMO interactions (LUMOenoate_{\text{enoate}}–HOMOdiene_{\text{diene}}) .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

  • pH Stability : Incubate in buffers (pH 1–13) at 25°C; monitor degradation via HPLC. Stable at pH 4–8 (t1/2_{1/2} > 24 h) .
  • Thermal Stability : TGA/DSC analysis shows decomposition onset at 150°C .

Advanced: What role does this compound play in synthesizing fluorinated pharmaceuticals?

It serves as a key intermediate for:

  • Anticancer Agents : Michael addition with pyrazole amines yields kinase inhibitors (e.g., EGFR-TK) .
  • Antivirals : Coupling with nucleoside analogs via Suzuki-Miyaura cross-coupling introduces CF3_3 motifs .

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